molecular formula C21H20Cl2O3 B1213659 cis-Permethrin CAS No. 54774-45-7

cis-Permethrin

Cat. No. B1213659
CAS RN: 54774-45-7
M. Wt: 391.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-HKUYNNGSSA-N
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Description

Cis-Permethrin is a synthetic pyrethroid non-systemic insecticide with contact and stomach action, having a slight repellent property . It is a colorless to slightly brownish viscous liquid, semi-solid or crystalline solid . The appearance depends on the ratio of isomers .


Chemical Reactions Analysis

Cis-Permethrin undergoes various chemical reactions. For instance, it can be separated by reversed-phase high-performance liquid chromatography . It can also be determined in rat blood and organs by gas chromatography–ion trap mass spectrometry .


Physical And Chemical Properties Analysis

Cis-Permethrin is a yellow-brown to brown viscous liquid, free from visible extraneous matter and added modifying agents . It is very soluble in n-heptane, freely soluble in anhydrous ethanol, and practically insoluble in water .

Scientific Research Applications

1. Toxicokinetics in Humans

Research by Ratelle, Côté, and Bouchard (2015) explored the toxicokinetics of permethrin biomarkers in humans, focusing on the time courses of key biomarkers in biological matrices of orally exposed volunteers. This study contributes to understanding how permethrin metabolites behave in the human body, crucial for assessing exposure and potential health risks (Ratelle, Côté, & Bouchard, 2015).

2. Blood-Brain Barrier Penetration

Mortuza et al. (2018) assessed the efficiency of the blood-brain barrier (BBB) in obstructing cis- and trans-Permethrin isomers in rats. Their findings showed age-dependent differences in BBB permeability to these isomers, suggesting age as a factor influencing susceptibility to permethrin exposure (Mortuza et al., 2018).

3. Reproductive Toxicity

Zhang et al. (2007) demonstrated that cis-permethrin exposure could disrupt testosterone biosynthesis, potentially leading to reproductive toxicity. This study highlights the environmental and health implications of permethrin exposure on male reproductive systems (Zhang et al., 2007).

4. Pharmacokinetic Modelling

Tornero-Velez et al. (2012) developed a pharmacokinetic model for cis- and trans-permethrin, contributing to a better understanding of permethrin kinetics in humans and animals. This model is crucial for evaluating various exposure scenarios and their relative risks (Tornero-Velez et al., 2012).

5. Immunoassay for Biomarker Detection

Ahn et al. (2006) developed an immunoassay to detect urinary metabolites of permethrin, providing a tool for monitoring human exposure to this insecticide. This advancement is significant for public health surveillance and risk assessment (Ahn et al., 2006).

6. Environmental Mobility and Ecotoxicology

House et al. (2000) studied the concentrations and mobility of permethrin in rivers, shedding light on the environmental impact and ecotoxicological effects of this chemical in aquatic ecosystems (House et al., 2000).

7. Tissue Distribution in Rats

Amaraneni et al. (2017) investigated the in vivo tissue distribution of cis- and trans-permethrin in rats. Understanding how permethrin is distributed in body tissues is vital for assessing potential health risks (Amaraneni et al., 2017).

8. PBPK Modeling of Isomers and Metabolites

Willemin et al. (2016) presented a PBPK model for cis- and trans-permethrin and their metabolites in rats. This model provides insights into the toxicokinetics of permethrin, essential for risk assessment and regulatory decisions (Willemin et al., 2016).

9. Metabolic Activation and Hormonal Disruption

Tange et al. (2014) examined how permethrin isomers are metabolically activated, influencing estrogenic and anti-androgen activities. This study is crucial for understanding the endocrine-disrupting potential of permethrin (Tange et al., 2014).

10. Pyrethroid Metabolites in Human Urine

Khaki, Rajabzadeh, and Khaki (2017) discussed the effects of pyrethroids like permethrin on male reproductive systems and highlighted the use of natural antioxidants in combating these effects. This research contributes to the broader understanding of permethrin's impact on human health (Khaki, Rajabzadeh, & Khaki, 2017).

Safety And Hazards

Permethrin can cause headaches, dizziness, nausea, vomiting, shortness of breath, or difficulty breathing at levels far higher than those used to control mosquitoes . It may be fatal if swallowed and enters airways. It is harmful in contact with skin, causes skin irritation, and may cause an allergic skin reaction .

Future Directions

Research is ongoing to better understand the toxicokinetics of cis-Permethrin and its influence on isomer, maturation, and sex . Another study highlighted the important function of multi-up-regulated P450 genes in the development of insecticide resistance in house flies .

properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPVAHGXHCWKJ-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0038338, DTXSID5052208
Record name (+/-)-cis-Permethrin
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Record name (+)-cis-Permethrin
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Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Permethrin

CAS RN

61949-76-6, 54774-45-7
Record name cis-Permethrin
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Record name 1R-cis-Permethrin
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Record name (+)-cis-Permethrin
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Record name cis-Permethrin
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Record name (+/-)-cis-Permethrin
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Record name (+)-cis-Permethrin
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Record name m-phenoxybenzyl cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name PERMETHRIN, CIS-(+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PERMETHRIN, CIS-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a similar manner, 3-phenoxybenzylchloride is reacted with the sodium salt of 2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylic acid, prepared by the process of this invention, to yield 3-phenoxybenzyl 2-(2,2-dichlorovinyl)3,3-dimethylcyclopropanecarboxylate.
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Synthesis routes and methods II

Procedure details

A solution of 24.2 parts of m-phenoxybenzyl acetate, 28.4 parts of ethyl 2,2-dimethyl-3-(2'-,2'-dichlorovinyl)-cyclopropanecarboxylate (cis:trans ratio, 58/42) and 1.3 parts of tetraethyl titanate in 200 parts of dry toluene was stirred and heated at the boiling point. The azeotrope of ethyl acetate and toluene was removed by distillation at the rate of 50 parts per hour while maintaining the reaction volume by the addition of fresh toluene. After 4 hours 5 parts of water were added and precipitated titanium dioxide removed by filtration. The toluene was then removed by heating under reduced pressure and 0.3 mm. of mercury. Volatile fractions removed were 9.0 parts of unreacted ethyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)cyclopropanecarboxylate, boiling at 75°-80° and 6.3 parts of unchanged m-phenoxybenzyl acetate, boiling at 125°-135°. There was obtained 26.85 parts of m-phenoxybenzyl 2,2-dimethyl-3-(2',2'-dichlorovinyl)-cyclopropanecarboxylate (cis trans ratio, 44/56).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,680
Citations
T Shono, K Ohsawa, JE Casida - Journal of agricultural and food …, 1979 - ACS Publications
… Microsomal systems are used to compare the metabolism of trans- and cis-permethrin by mouse liver, rat liver, and housefly and cabbage looper preparations and of trans- and cis-…
Number of citations: 193 pubs.acs.org
F Lestremau, ME Willemin, C Chatellier… - Analytical and …, 2014 - Springer
… cis-Permethrin and trans-permethrin have also been … method to monitor simultaneously cis-permethrin, trans-permethrin and … exposed to cis-permethrin and trans-permethrin separately. …
Number of citations: 29 link.springer.com
R Tornero-Velez, J Davis, EJ Scollon… - Toxicological …, 2012 - academic.oup.com
… We assessed time courses for cis-permethrin and trans-permethrin in several tissues (brain, blood, liver, and fat) in the rat following oral administration of 1 and 10mg/kg permethrin (cis/…
Number of citations: 70 academic.oup.com
LC Gaughan, ME Ackerman, T Unai… - Journal of Agricultural …, 1978 - ACS Publications
… of trans- and cis-permethrin administered orally to lactating … cis-Permethrin hydroxylated at the methyl group trans to the … permethrin and 10 of cis-permethrin are tentatively identified. …
Number of citations: 77 pubs.acs.org
P González Audino, SA Licastro… - Pest Management …, 2002 - Wiley Online Library
… rates for loss of cis-permethrin and appearance of trans-permethrin were calculated for cis-permethrin alone and in … The highest rate of cis-permethrin decomposition was observed for …
Number of citations: 19 onlinelibrary.wiley.com
MJ Hengel, CR Mourer, T Shibamoto - Bulletin of environmental …, 1997 - Citeseer
… In California, two commonly used pyrethroid insecticides are esfenvalerate or Asana®, cis-permethrin, and trans-permethrin. From 1990 through 1994, over 330,000 and 1.3 million lb of …
Number of citations: 44 citeseerx.ist.psu.edu
LC Gaughan, JE Casida - Journal of Agricultural and Food …, 1978 - ACS Publications
… (IR)-trans- and (lE)-cis-permethrin on bean leaves undergo various reactions including … used (radiochemical purity >99%): (IfiS)-frons-permethrin (t-per) and (lfiS)-cis-permethrin (c-per) …
Number of citations: 67 pubs.acs.org
T Suzuki, Y Ogawa, N Kondo - Engineering in Agriculture …, 2011 - jstage.jst.go.jp
… The effect of clay and emulsifier in the Adion formulation to the absorption of cis-permethrin was examined. As shown in Figure 8, absorption peaks of cis-permethrin were not observed …
Number of citations: 24 www.jstage.jst.go.jp
SJ Toth Jr, TC Sparks - Journal of economic entomology, 1990 - academic.oup.com
… In our study, the toxicity of cis-permethrin and A-cyhalothrin … temperature coefficient for cis-permethrin between 26.7 and 37.8C… coefficients observed for cis-permethrin and esfenvalerate …
Number of citations: 37 academic.oup.com
J Zastre, C Dowd, J Bruckner… - toxicological sciences, 2013 - academic.oup.com
… We utilized caco-2 cells as a model system for intestinal enterocytes and qualitatively and quantitatively assessed the transport of deltamethrin (DLM), cis-permethrin (CPM), and trans-…
Number of citations: 20 academic.oup.com

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